5-methyl-1H-indole-4-carboxylic acid
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Overview
Description
5-Methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-indole-4-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method involves the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate. This intermediate is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and alcohols or amines, depending on the specific reaction conditions .
Scientific Research Applications
5-Methyl-1H-indole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid
- Indole-5-carboxylic acid
- Methyl indole-5-carboxylate
Comparison
5-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to indole-3-carboxylic acid and indole-5-carboxylic acid, the methyl group at the 5-position can enhance its lipophilicity and potentially improve its ability to cross cell membranes .
Properties
IUPAC Name |
5-methyl-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCBSBKXSNLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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